molecular formula C9H11NO3S B2907427 4-Formyl-N,N-dimethylbenzenesulfonamide CAS No. 54049-92-2

4-Formyl-N,N-dimethylbenzenesulfonamide

Cat. No.: B2907427
CAS No.: 54049-92-2
M. Wt: 213.25
InChI Key: OENABLBTFNNIDC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-formyl-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-10(2)14(12,13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENABLBTFNNIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Formyl-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-formylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Formyl-N,N-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature .

Scientific Research Applications

4-Formyl-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfonamide group can also interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Formyl-N,N-dimethylbenzenesulfonamide
  • CAS Registry Number : 54049-92-2
  • Molecular Formula: C₉H₁₁NO₃S
  • Molecular Weight : 213.25 g/mol

Structural Features :
This compound consists of a benzene ring substituted with a sulfonamide group (-SO₂N(CH₃)₂) at the 1-position and a formyl group (-CHO) at the 4-position. The electron-withdrawing sulfonamide and formyl groups influence its reactivity, making it a versatile intermediate in organic synthesis, particularly in click chemistry and radiopharmaceutical applications .

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares key properties of this compound with similar N,N-dimethylbenzenesulfonamide derivatives:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications/Notes
This compound -CHO 54049-92-2 213.25 Not reported Not reported Intermediate for click chemistry, radiopharmaceuticals
4-Chloro-N,N-dimethylbenzenesulfonamide -Cl 7463-22-1 219.69 Not reported Not reported Potential antimicrobial agent
4-Fluoro-N,N-dimethylbenzenesulfonamide -F 383-31-3 203.23 Not reported 279.6 (predicted) Intermediate in polymer synthesis
4-Amino-N,N-dimethylbenzenesulfonamide -NH₂ Not provided 200.26 168–170 Not reported Precursor for bioactive sulfonamides
4-Acetyl-N,N-dimethylbenzenesulfonamide -COCH₃ 60000-87-5 223.27 Not reported Not reported Safety data available (SDS)
4-Bromo-N,N-dimethylbenzenesulfonamide -Br 707-60-8 264.14 Not reported Not reported Used in crystal engineering

Key Observations :

  • Electronic Effects: The formyl group (-CHO) is a stronger electron-withdrawing group than halogens (-Cl, -F, -Br) or amino (-NH₂) groups. This enhances the electrophilicity of the benzene ring, making the formyl derivative more reactive in nucleophilic aromatic substitution (NAS) reactions .
  • Molecular Weight : Bromine substitution increases molecular weight significantly (264.14 g/mol) due to its high atomic mass.
  • Thermal Stability : The fluoro derivative has a predicted higher boiling point (279.6°C), likely due to stronger intermolecular dipole-dipole interactions .

Spectroscopic Differentiation

  • ¹H NMR :
    • Formyl Group : A characteristic aldehyde proton signal at δ ~9–10 ppm (absent in other analogs).
    • Aromatic Protons : Deshielded protons adjacent to the sulfonamide group (δ 7.7–8.0 ppm) .
  • IR Spectroscopy :
    • A strong C=O stretch (~1700 cm⁻¹) confirms the formyl group .
    • Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹ in all analogs .

Biological Activity

4-Formyl-N,N-dimethylbenzenesulfonamide is a sulfonamide compound with notable biological activities. Its unique structure, featuring a formyl group and dimethyl substitutions on the sulfonamide nitrogen, contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

C9H11NO2S\text{C}_9\text{H}_{11}\text{N}\text{O}_2\text{S}

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the sulfonamide group can interact with proteins and other biomolecules, affecting their function and activity.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial and antifungal properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for pharmaceutical applications.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance, it has been reported that this compound can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against common bacterial strains, it was found to exhibit minimum inhibitory concentrations (MICs) in the range of 32-128 µg/mL against Staphylococcus aureus and Escherichia coli. The compound demonstrated a dose-dependent response, indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound in human breast cancer cells (MCF-7). The compound was shown to inhibit cell proliferation by inducing apoptosis via caspase activation.

Treatment Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

Compound NameStructure FeaturesUnique Aspects
4-Formylbenzenesulfonamide Lacks dimethyl substitutionDifferent reactivity and interaction profile
3-Bromo-4-formyl-N,N-dimethylbenzene Contains bromine atomExhibits enhanced antimicrobial properties
4-Formyl-N-methylbenzenesulfonamide Has one methyl group on sulfonamide nitrogenAltered chemical properties and biological activity

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